4,4'-methylenebis(3-bromo-N,N-dimethylaniline)
Description
4,4'-Methylenebis(3-bromo-N,N-dimethylaniline), identified by its CAS number 63594-70-7, is a substituted aromatic diamine. While comprehensive research dedicated solely to this compound is limited, its structural components suggest a wealth of potential yet to be fully explored.
Table 1: Physicochemical Properties of 4,4'-Methylenebis(3-bromo-N,N-dimethylaniline)
| Property | Value |
|---|---|
| CAS Number | 63594-70-7 |
| Molecular Formula | C₁₇H₂₀Br₂N₂ |
| Molecular Weight | 412.16 g/mol |
| Appearance | (Predicted) Crystalline solid |
Substituted anilines and diphenylmethane (B89790) derivatives are foundational pillars in organic chemistry. Aniline (B41778) derivatives are integral to the synthesis of a vast array of dyes, pharmaceuticals, and polymers. The presence of substituents on the aromatic ring, such as the N,N-dimethylamino group in 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), significantly influences the electronic properties and reactivity of the molecule.
The diphenylmethane framework, on the other hand, provides a structural backbone for numerous functional materials. For instance, its non-brominated counterpart, 4,4'-methylenebis(N,N-dimethylaniline), is a well-known intermediate in the synthesis of dyes and polymers. The introduction of bromine atoms onto the aromatic rings, as seen in the subject compound, is a common strategy to impart specific properties such as flame retardancy or to provide reactive sites for further chemical modifications. The bromination of similar compounds, such as bis(3,4-dimethoxyphenyl)methanone, has been shown to produce a variety of brominated derivatives with interesting antioxidant properties nih.govresearchgate.net.
The strategic importance of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) lies in its potential as a versatile building block for more complex molecules and advanced materials. The bromine atoms can serve as leaving groups in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the construction of larger conjugated systems. This functionality is crucial for the development of organic electronic materials.
The N,N-dimethylamino groups are known to be electron-donating, which can influence the photophysical and electrochemical properties of derived materials. This makes the compound a potential precursor for hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells frontiersin.orgrsc.orgresearchgate.netnih.govmdpi.com. Derivatives of triphenylamine, which share structural similarities, are widely studied for these applications frontiersin.orgrsc.orgresearchgate.net.
The limited direct research on 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) presents a fertile ground for future academic inquiry. A primary research trajectory would involve the development of an efficient and scalable synthesis for the compound. While general methods for the synthesis of diphenylmethane derivatives exist, a specific and optimized route for this brominated analog is yet to be detailed in academic literature rsc.orggoogle.com.
A thorough investigation of its fundamental chemical and physical properties is another crucial area for future research. This would include detailed spectroscopic analysis (NMR, IR, UV-Vis), thermal analysis (TGA, DSC), and electrochemical characterization (cyclic voltammetry).
The most promising avenues for future research lie in the exploration of its applications in materials science. Key areas of investigation could include:
Polymer Chemistry: Synthesis and characterization of novel high-performance polymers, leveraging the diamine functionality and the property-enhancing effects of the bromine substituents.
Organic Electronics: Design and synthesis of new hole-transporting materials for optoelectronic devices, taking advantage of the electron-rich nature of the N,N-dimethylaniline moieties.
Functional Dyes: Exploration of its potential as a precursor for novel dyes and pigments, where the bromine atoms could be used to tune the color and properties of the final products.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-[[2-bromo-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Br2N2/c1-20(2)14-7-5-12(16(18)10-14)9-13-6-8-15(21(3)4)11-17(13)19/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGLUOGGGJZILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4 Methylenebis 3 Bromo N,n Dimethylaniline
Established Synthetic Pathways from Precursors
The most established and direct method for synthesizing 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) involves the reaction of its direct precursor, 3-bromo-N,N-dimethylaniline, with a C1 electrophile, typically formaldehyde (B43269).
Synthesis from 3-Bromo-N,N-dimethylaniline and Formaldehyde
The synthesis of methylene-bridged bis-anilines through the condensation of an aniline (B41778) derivative with formaldehyde is a well-documented industrial process. nih.gov While specific literature detailing the synthesis of the title compound is not abundant, the reaction conditions can be reliably inferred from analogous preparations, such as the synthesis of 4,4′-methylenebis(3-chloro-2,6-diethylaniline). nih.gov
The reaction is typically carried out in an acidic medium, which is crucial for activating the formaldehyde to make it a potent electrophile. nih.gov A strong mineral acid, such as hydrochloric acid, is commonly used as the catalyst. nih.govnih.gov The precursor, 3-bromo-N,N-dimethylaniline, is mixed with an aqueous solution of formaldehyde (formalin) or a polymer form like paraformaldehyde. nih.gov The mixture is heated to facilitate the reaction, which involves several sequential electrophilic aromatic substitution steps. nih.govnih.gov Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide, to precipitate the crude product, which can then be filtered, dried, and purified. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Reactants | 3-Bromo-N,N-dimethylaniline, Formaldehyde (or Paraformaldehyde) | Precursor aniline and methylene (B1212753) bridge source. |
| Catalyst | Hydrochloric Acid (HCl) | Activates formaldehyde for electrophilic attack. |
| Solvent | Water | Typically introduced with aqueous HCl and formalin. |
| Temperature | Elevated (e.g., ~80-100 °C) | To increase reaction rate. nih.gov |
| Work-up | Neutralization with base (e.g., NaOH) | To precipitate the final product from the acidic solution. nih.gov |
The formation of the methylene bridge between two 3-bromo-N,N-dimethylaniline molecules is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism proceeds through several key steps:
Activation of the Electrophile : Formaldehyde is protonated by the acid catalyst to form the highly reactive hydroxymethyl cation ([CH₂OH]⁺), a potent electrophile.
First Electrophilic Attack : The aromatic ring of 3-bromo-N,N-dimethylaniline acts as a nucleophile and attacks the electrophile. masterorganicchemistry.com The N,N-dimethylamino group (-N(CH₃)₂) is a strong activating group and an ortho, para-director. byjus.comchemistrysteps.com Due to steric hindrance from the dimethylamino group and the bromine atom, the attack occurs predominantly at the para position (C4), which is the most electron-rich and sterically accessible site. byjus.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. wikipedia.org
Re-aromatization : A base (such as water or another aniline molecule) removes a proton from the carbon atom where the electrophile was added. This restores the aromaticity of the ring, yielding 4-(hydroxymethyl)-3-bromo-N,N-dimethylaniline. masterorganicchemistry.com
Formation of the Second Electrophile : The hydroxyl group of the benzyl (B1604629) alcohol intermediate is protonated by the acid catalyst, followed by the elimination of a water molecule. This generates a new, highly stabilized benzylic carbocation.
Second Electrophilic Attack : A second molecule of 3-bromo-N,N-dimethylaniline attacks this benzylic carbocation, again at the para position, forming the C-C bond that creates the methylene bridge.
Final Deprotonation : The resulting intermediate loses a proton to regenerate the aromaticity of the second ring, yielding the final product, 4,4'-methylenebis(3-bromo-N,N-dimethylaniline).
The strong activating effect of the dimethylamino group is crucial for the reaction to proceed efficiently, as it significantly increases the nucleophilicity of the benzene (B151609) ring. wikipedia.orgallen.in
Considerations for Yield Optimization and Scale-Up
To maximize the yield and purity of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), several factors must be carefully controlled. The molar ratio of aniline to formaldehyde is critical; an excess of aniline is often used to minimize the formation of higher molecular weight oligomers and polymers.
For industrial-scale production, several challenges must be addressed. The use of corrosive mineral acids like HCl necessitates specialized equipment and generates significant salt waste upon neutralization. nih.gov To mitigate these issues, modern processes often employ solid acid catalysts such as clays, zeolites, or ion-exchange resins. google.com These catalysts are non-corrosive, easily separated from the reaction mixture, and can often be regenerated and reused, making the process more environmentally friendly and cost-effective.
Furthermore, transitioning from batch processing to continuous-flow reactors can offer significant advantages for scale-up. Continuous-flow systems allow for better control over reaction parameters like temperature and residence time, leading to improved consistency, higher yields, and enhanced safety. researchgate.net
Alternative Synthetic Approaches for Analogs and Related Scaffolds
While the acid-catalyzed condensation with formaldehyde is the most direct route, other methods exist for synthesizing related aniline derivatives and analogous structures. For instance, N-alkylation of primary or secondary anilines is a common strategy, though it can be prone to over-alkylation. acs.org Reductive amination, which uses formaldehyde with a reducing agent, is another method to achieve methylation of anilines. acs.org
The synthesis of various substituted anilines can be achieved through diverse strategies, including multi-component reactions that construct the aniline ring itself. beilstein-journals.orgbeilstein-journals.org For creating methylene-bridged analogs, alternative C1 sources or different coupling strategies could be explored. For example, transition-metal-catalyzed reactions are widely used for C-N bond formation in the synthesis of complex amines. researchgate.netacs.org These advanced methods provide pathways to a wide range of structurally diverse aniline-based compounds that may be difficult to access through classical electrophilic substitution.
Chemical Transformations and Derivatization Strategies of 4,4 Methylenebis 3 Bromo N,n Dimethylaniline
Reactivity at the Bromo-Substituted Phenyl Rings
The presence of bromine atoms on the phenyl rings of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) is the cornerstone of its utility as a chemical intermediate. These carbon-bromine bonds can be selectively targeted for functionalization through several powerful synthetic methodologies.
Lithiation Reactions for Further Functionalization
Lithiation, a process that involves the replacement of a hydrogen or halogen atom with a lithium atom, is a potent method for activating the aromatic ring towards subsequent reactions with electrophiles.
The regiochemical outcome of the lithiation of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) is governed by the directing effects of the substituents on the aromatic rings. The N,N-dimethylamino group is a well-established Directed Metalation Group (DMG). wikipedia.orguwindsor.cabaranlab.orgsemanticscholar.org In a process known as Directed ortho Metalation (DoM), the heteroatom of the DMG coordinates to the lithium reagent (e.g., n-butyllithium), delivering the base to a specific site and facilitating the deprotonation of the nearest ortho position. wikipedia.orgbaranlab.org
For each ring of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), the N,N-dimethylamino group would direct lithiation to the C2 position. However, this position is already occupied by a bromine atom. The next available ortho position is C6. Therefore, deprotonation is expected to occur selectively at the C6 position of each aniline (B41778) ring.
An alternative reaction pathway is metal-halogen exchange, where the alkyllithium reagent directly exchanges with the bromine atom. This process is often faster than deprotonation, especially with aryl bromides and iodides when using reagents like n-butyllithium or t-butyllithium. uwindsor.ca This would result in the formation of a lithium species at the C3 position. The choice of lithium reagent and reaction conditions can be crucial in controlling the regioselectivity between ortho-deprotonation and metal-halogen exchange.
Once the aryllithium intermediate is formed, it can react with a wide array of electrophiles to introduce new functional groups. This two-step sequence provides a powerful tool for derivatization. A particularly relevant application is the synthesis of silicon-containing xanthene dyes, such as silicon-rhodamines (Si-rhodamines). nih.govresearchgate.net
In a general strategy for synthesizing Si-rhodamines, a bis-aryllithium or a related bis(aryl Grignard) species is reacted with a silicon-containing electrophile, such as a phthalic anhydride (B1165640) derivative. nih.gov Applying this logic to 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), a double metal-halogen exchange would generate a bis-aryllithium intermediate. This intermediate could then undergo a double addition reaction with a suitable silicon electrophile, such as a substituted dichlorosilane (B8785471) or a silicon-containing anhydride, to construct the central silicon-xanthene core of a dye molecule. This approach offers a divergent route to a variety of Si-rhodamine analogues. nih.govresearchgate.net
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituents of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) make it an excellent substrate for such transformations.
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide using a palladium catalyst, is a highly effective method for forming carbon-carbon bonds. This reaction has been successfully employed in the synthesis of silicon-rhodamines, where 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) can serve as a key building block. nih.govbeilstein-journals.org
In a reported approach, the synthesis of a silicon-xanthene triflate is first achieved. This triflate then undergoes a Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid or its derivative. nih.gov While this specific example uses the triflate as the electrophile, the underlying principle demonstrates the utility of Suzuki-Miyaura coupling in this context. The bromo groups of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) are suitable handles for coupling with organoboron reagents to construct complex dye structures.
Optimization of reaction conditions is crucial for achieving high yields. Factors such as the choice of palladium catalyst, base, and solvent can significantly impact the efficiency of the coupling. For instance, different palladium catalysts have been screened to improve the synthesis of Si-rhodamines. nih.gov
| Catalyst | Boron Source | Base | Solvent | Yield |
|---|---|---|---|---|
| Bis(triphenylphosphine)palladium dichloride | Phenylboroxine | Sodium carbonate | Acetonitrile (B52724) | 49% |
| Tetrakis(triphenylphosphine)palladium(0) | Phenylboroxine | Sodium carbonate | Acetonitrile | 39% |
| [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Phenylboroxine | Sodium carbonate | Acetonitrile | 53% |
Beyond the Suzuki-Miyaura reaction, the bromo-substituents of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) open the door to a variety of other powerful transition metal-catalyzed cross-coupling reactions. While specific examples utilizing this exact substrate are not extensively documented, the known reactivity of aryl bromides suggests high potential for these transformations.
Heck Reaction : The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.govbeilstein-journals.org This could be used to introduce vinyl groups onto the aniline rings of the title compound, which could serve as handles for further polymerization or functionalization. The reaction is typically catalyzed by a palladium complex and requires a base. organic-chemistry.org
Sonogashira Coupling : This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org Applying the Sonogashira coupling to 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) would allow for the introduction of alkyne moieties. These resulting alkynes are versatile intermediates for synthesizing conjugated polymers, clicking to other molecules, or undergoing further transformations. libretexts.org
Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This methodology could be used to couple primary or secondary amines to the bromo-positions of the molecule, leading to more complex poly-amino aromatic structures.
These potential transformations highlight the broad synthetic utility of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) as a scaffold for creating a diverse range of complex organic molecules.
Transformations Involving the Methylene (B1212753) Bridge
Modifying the Bridge for Structural Diversity
The synthesis of methylenebis aromatic amines is conventionally achieved by reacting an aromatic amine with a source of a methylene group, such as formaldehyde (B43269) or dimethyl sulfoxide, often in the presence of an acid catalyst. google.comnih.gov This fundamental reaction establishes the CH₂ linker between the two aniline units.
While direct modification of the saturated methylene bridge post-synthesis can be challenging due to its general inertness, structural diversity is more commonly achieved by employing different bridging precursors during the synthesis. For instance, replacing the formaldehyde precursor with other aldehydes or ketones can introduce substituted bridges. A notable transformation that alters the nature of the bridge is the conversion of a related benzophenone (B1666685) to a vinylidene structure. The synthesis of 1,1-bis(4-dimethylaminophenyl)ethylene is accomplished through a classic Wittig reaction using 4,4′-bis(dimethylamino)benzophenone as the starting material. chemicalbook.com This process replaces the C=O group with a C=CH₂ group, fundamentally changing the electronic and structural properties of the bridge. chemicalbook.com Such a strategy could theoretically be applied to a benzophenone analogue of the title compound to create a 1,1-bis(3-bromo-4-dimethylaminophenyl)ethylene derivative, thereby introducing an unsaturated, planarizing linker in place of the flexible methylene group.
Another approach to structural modification involves reactions that lead to the formation of the methylene bridge itself under specific conditions. For example, a novel reaction between dimethylaniline and tetrabromomethane has been shown to produce 4,4′-methylenebis(N,N-dimethylaniline). researchgate.net This indicates that the methylene bridge can be formed through pathways other than the traditional condensation with formaldehyde, opening avenues for alternative synthetic strategies and potential modifications.
Below is a table summarizing synthetic approaches that result in methylene or modified bridges.
| Precursors | Bridging Unit Formed | Reaction Type | Reference |
| Aromatic Amine + Formaldehyde/HCl | -CH₂- | Condensation | google.com |
| Aromatic Amine Hydrochloride + DMSO | -CH₂- | Condensation | google.com |
| Dimethylaniline + Tetrabromomethane | -CH₂- | Novel Reaction | researchgate.net |
| 4,4′-bis(dimethylamino)benzophenone + Wittig Reagent | >C=CH₂ | Wittig Olefination | chemicalbook.com |
Electrochemical Studies on Related Methylenebis Anilines and Formation Mechanisms
The formation of methylenebis anilines can be achieved through electrochemical methods. Studies on the anodic oxidation of N,N-dimethylaniline (DMA) in dry acetonitrile have shown the formation of both N,N,N',N'-tetramethylbenzidine (TMB) and 4,4'-methylenebis(N,N-dimethylaniline) (MDMA). nih.gov
The proposed mechanism for the electrochemical formation of MDMA involves several key steps nih.gov:
One-Electron Oxidation: DMA undergoes a one-electron oxidation at the anode to yield the corresponding N,N-dimethylaniline cation radical.
Proton Abstraction: A hydroxy ion abstracts a proton from the cation radical, forming a methyl(phenyl)aminomethyl radical.
Radical Reactions: This radical then engages in a series of reactions with DMA, leading to intermediate radicals.
Final Oxidation: A final radical intermediate is oxidized at the anode to produce the MDMA product. nih.gov
This electrochemical pathway provides an alternative to traditional chemical synthesis and underscores the redox-active nature of the aniline moieties. The electrochemical behavior of aniline derivatives, in general, has been extensively studied. researchgate.netnih.gov The oxidation of anilines involves the lone pair of electrons on the nitrogen atom and can lead to various products, including radical cations and dimers, or trigger polymerization. nih.govmdpi.com The presence of substituents on the aromatic ring significantly influences the oxidation potential and the nature of the resulting products. researchgate.net In the case of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), the two aniline rings are electronically connected, and the electrochemical oxidation would likely involve both rings, potentially leading to complex polymeric structures or intramolecularly cyclized products under specific conditions.
Synthesis of Advanced Silicon-Containing Chromophores
The scaffold of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) serves as a valuable precursor for the synthesis of advanced chromophores, particularly those incorporating silicon, which can shift the spectral properties of dyes to the far-red and near-infrared regions. researchgate.net
Rational Design of Si-Rhodamine and Silatrane-based Scaffolds
A key application of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) and its analogues is in the rational design of silicon-rhodamines (Si-rhodamines). A general and efficient strategy for preparing Si-rhodamines involves the use of bis(2-bromophenyl)silane intermediates. researchgate.netnih.gov In this approach, a lithium-bromide exchange is performed on the dibromide precursor to generate a highly reactive bis-aryllithium or bis(aryl Grignard) intermediate. researchgate.netnih.gov This intermediate then undergoes a double addition reaction to an electrophile, such as an anhydride or ester, to construct the Si-xanthene core of the dye in a few steps. nih.gov
A specific synthetic scheme has been detailed where a derivative, 4,4'-(o-tolylmethylene)bis(3-bromo-N,N-dimethylaniline), is used as a precursor for a silicon-containing dye. rsc.org This highlights the utility of the methylenebis(bromo-dimethylaniline) framework in building complex fluorophores. The presence of the bromine atoms is crucial as they provide the reactive sites for the metal-halogen exchange needed to initiate the key C-C bond-forming cyclization step.
The synthesis of silatrane-based scaffolds represents another avenue for derivatization. Silatranes are cage-like organosilicon compounds with a silicon atom coordinated to a nitrogen atom. While not directly synthesized from methylenebis anilines, derivatives of 3-aminopropylsilatrane are created through reactions like the aza-Michael addition with electron-deficient alkenes. nih.gov The fundamental aniline structure within 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) could potentially be modified to incorporate a silatrane (B128906) moiety, thereby creating hybrid molecules with unique chemical and biological properties.
The table below outlines the general strategy for Si-Rhodamine synthesis.
| Step | Description | Key Reagents | Reference |
| 1 | Synthesis of Bis(2-bromophenyl)silane intermediate | 3-Bromoanilines, n-BuLi, Dichlorodimethylsilane | nih.gov |
| 2 | Regioselective para-bromination | N-Bromosuccinimide (NBS) in DMF | nih.gov |
| 3 | Li/Br-exchange and cyclization | n-BuLi or Mg, Phthalic anhydride or ester electrophile | researchgate.netnih.gov |
Stereochemical Aspects in Derivative Synthesis
The molecule 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) is achiral, but it possesses distinct stereochemical features that influence its reactivity and the structure of its derivatives. The methylene bridge allows for considerable rotational freedom, but the two phenyl rings adopt a preferred dihedral angle. In the related compound 4,4′-methylenebis(3-chloro-2,6-diethylaniline), the dihedral angle between the aromatic parts is 39.59 (8)°. nih.govresearchgate.net This twisted conformation is a result of minimizing steric strain.
The substituents on the aniline rings play a critical role in dictating the molecule's conformation. The bromine atoms at the 3 and 3' positions (ortho to the methylene bridge) introduce significant steric hindrance. researchgate.net This steric bulk can influence the approach of reagents during derivatization, potentially leading to regioselective reactions or affecting the kinetics of synthetic transformations. For example, in the synthesis of N-heterocyclic carbenes from ortho-substituted anilines, the steric properties of the substituents are crucial for determining the stability and reactivity of the resulting carbene. nih.gov Similarly, when synthesizing Si-rhodamines, the steric hindrance from the ortho-bromo groups can affect the efficiency of the cyclization step and the final geometry of the planar dye system.
Exploration of Heteroatom Incorporation beyond Silicon
While the incorporation of silicon is a well-established strategy to create red-shifted dyes, the fundamental methylenebis(aniline) scaffold is versatile enough for the potential incorporation of other heteroatoms to generate a wider range of chromophores. The general synthetic strategies developed for Si-rhodamines are often adapted from the century-old chemistry of fluoresceins and rhodamines, which are based on an oxygen-containing xanthene core. researchgate.netresearchgate.net
The double-addition reaction of an organometallic intermediate into an electrophile can be conceptually extended to precursors that would yield heteroatoms other than silicon in the bridge position.
Oxygen: The classic synthesis of rhodamines involves the condensation of phthalic anhydride with m-aminophenol derivatives, leading to an oxygen-bridged xanthene core.
Sulfur: Thioxanthene dyes, containing a sulfur atom in the bridge, can be synthesized through related pathways, often involving the cyclization of thiosalicylic acid derivatives with activated aromatic rings.
Phosphorus: Phosphaxanthenes and their oxides are also known and could potentially be targeted by reacting the bis-aryllithium intermediate derived from 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) with suitable phosphorus electrophiles, such as phosphorus trihalides or dichlorophenylphosphine.
The exploration of these alternative heteroatoms could lead to new classes of dyes with unique photophysical properties, including different absorption/emission wavelengths, quantum yields, and environmental sensitivities, further expanding the utility of the core methylenebis(aniline) structure.
Advanced Applications in Chemical Research Utilizing 4,4 Methylenebis 3 Bromo N,n Dimethylaniline Derivatives
Development of Fluorescent Probes and Chemical Sensors
Derivatives of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) are integral to the creation of advanced fluorescent probes. These probes are designed to detect and quantify specific analytes or environmental changes, such as pH, with high sensitivity and selectivity.
Design Principles for Environmentally Responsive Probes
The design of "smart" fluorescent probes often relies on an "off-on" switching mechanism. In this model, the probe is initially in a non-fluorescent or weakly fluorescent state ("off"). Upon interaction with a specific target analyte or a change in its environment, the probe undergoes a structural or electronic change that activates its fluorescence ("on").
A prominent design strategy involves the use of a spirolactam ring structure. nih.govrsc.orgrsc.org This framework connects a fluorophore (the light-emitting part) to a receptor unit. In the closed-ring spirolactam form, the molecule's π-system is unconjugated, and the probe is colorless and non-fluorescent. nih.govrsc.org The target analyte, such as a proton (H+), interacts with the receptor, triggering the opening of the spirolactam ring. This ring-opening extends the π-conjugation across the molecule, leading to strong absorption of visible light and intense fluorescence emission. nih.gov Other common mechanisms used in probe design include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET), where the binding of an analyte modulates the efficiency of these quenching pathways to produce a fluorescent signal. nih.gov
Investigation of Responsive Mechanisms (e.g., pH-dependent, Thiol-responsive)
pH-Dependent Mechanisms: The spirolactam-based mechanism is particularly effective for creating pH-sensitive probes. rsc.org Derivatives are designed to be in the non-fluorescent, closed-ring form under neutral or basic conditions (pH > 7). nih.govrsc.org In an acidic environment, the spirolactam structure is protonated, which induces the ring-opening transformation into the highly fluorescent, open-amide form. nih.govunica.it This process is typically reversible, allowing the probe to monitor fluctuations in pH dynamically. rsc.org This "off-on" response to acidity is a key feature for applications like imaging the acidic interiors of cellular organelles such as lysosomes. aatbio.com
Thiol-Responsive Mechanisms: While specific thiol-responsive probes based directly on 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) are a developing area, the principles for their design are well-established. A common strategy involves attaching a thiol-reactive group, such as a dinitrophenyl ether, to the fluorophore core. This group quenches fluorescence. Thiols can cleave this quenching group through a nucleophilic aromatic substitution reaction, thereby restoring the fluorescence of the core structure. Another approach is based on the Michael addition reaction, where thiols add to an electron-deficient double bond linked to the fluorophore, altering its electronic properties and modulating its fluorescence.
Characterization of Spectroscopic Performance for Sensing (e.g., Quantum Efficiency, Detection Limits)
The effectiveness of a fluorescent probe is defined by its spectroscopic performance. Key metrics include the molar absorptivity, fluorescence quantum yield (Φ), and the limit of detection (LOD). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
For a series of pH-sensitive probes (designated A, B, C, D, and E) derived from related coumarin-hybridized dyes with spirolactam structures, performance has been quantified under acidic conditions (pH 2.0). nih.gov At an excitation wavelength of 625 nm, these probes exhibit distinct quantum yields and emission peaks, demonstrating how structural modifications can tune their optical properties. nih.gov The probes also show excellent photostability, a critical feature for imaging applications that require prolonged light exposure. nih.gov For instance, some probes showed a fluorescence decrease of less than 5% after one hour of continuous excitation. nih.gov
| Probe | Fluorescence Quantum Yield (Φ) at pH 2.0 (%) | Emission Peak (nm) |
|---|---|---|
| A | 0.27 | 497 |
| B | 1.85 | 482 |
| C | 0.65 | 498 |
| D | 1.29 | - |
| E | 2.45 | - |
Table 1. Spectroscopic performance of example pH-responsive fluorescent probes in acidic buffer (pH 2.0) upon excitation at 625 nm. Data sourced from a study on coumarin-hybridized dyes with spirolactam structures. nih.gov
Methodologies for Chemo- and Bio-Imaging Applications (Focus on Probe Mechanism and Methodology)
The primary application of these probes is in fluorescence microscopy for chemo- and bio-imaging. rsc.org The methodology involves introducing the probe into the system of interest, such as living cells, where it can diffuse and localize within specific compartments. aatbio.com For intracellular pH measurement, a cell-permeant version of the probe is incubated with the cells. aatbio.com
Once inside, the probe's fluorescence is monitored using techniques like confocal fluorescence microscopy. rsc.org The mechanism of action relies on the pH-dependent equilibrium between the non-fluorescent (spirolactam) and fluorescent (ring-opened) forms. In cellular regions with low pH, such as lysosomes or endosomes, the probe is activated and emits a strong fluorescent signal. thermofisher.com By capturing images at the probe's emission wavelength, researchers can create a spatial map of pH distribution within the cell. rsc.org Ratiometric imaging techniques, which compare fluorescence intensity at two different wavelengths, can provide more quantitative and reliable pH measurements by correcting for variations in probe concentration or instrument sensitivity. nih.gov
Role as a Key Intermediate in Complex Organic Synthesis
Beyond its use in sensor technology, 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) is a valuable building block in organic synthesis, particularly for creating larger, functional molecules like dyes and pigments.
Building Block for Dyes and Pigment Precursors
The core structure of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) is closely related to that of 4,4'-methylenebis(N,N-dimethylaniline), a well-known intermediate in the manufacture of triarylmethane dyes. sigmaaldrich.com The two N,N-dimethylaniline units act as powerful auxochromes (color-enhancing groups), which are essential for developing deep and intense colors in the final dye molecule.
The presence of bromine atoms at the 3 and 3' positions provides significant advantages for synthetic chemists. Bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows for the straightforward introduction of a wide variety of other functional groups, enabling the synthesis of complex and highly tailored dye structures. By modifying the core structure, chemists can fine-tune the dye's properties, such as its color (absorption and emission wavelengths), solubility, and fastness. This versatility makes 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) a key precursor for developing novel pigments and functional dyes for applications ranging from textiles and coatings to advanced materials.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The molecular architecture of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) offers a versatile platform for the synthesis of various pharmacologically relevant scaffolds. The presence of multiple reactive sites—the bromine atoms and the activated aromatic rings—allows for a range of chemical modifications to produce novel compounds with potential therapeutic applications. While direct studies on the pharmacological derivatives of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) are not extensively documented in publicly available research, the utility of the core 4,4'-methylenedianiline (B154101) structure as a building block for bioactive compounds is well-established.
Research into derivatives of 4,4'-methylenedianiline has demonstrated that this scaffold can be used to synthesize compounds with significant antimicrobial and antioxidant properties. For instance, a study focused on new N,N'-(dialkoyl/diaroyl)-4,4'-methylenedianiline compounds revealed that modifications at the amine positions can yield molecules with notable biological activity. ekb.eg In this research, various carboxylic acids were reacted with the amino groups of 4,4'-methylenedianiline to form amide linkages, leading to a series of derivatives that were subsequently tested for their efficacy against several bacterial and fungal strains. ekb.eg
The findings from these studies provide a strong indication of the potential of the 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) core. The bromine atoms on this parent molecule could serve as handles for further functionalization, such as cross-coupling reactions, to introduce additional diversity and complexity. The N,N-dimethylamino groups, while less reactive for simple acylation compared to primary amines, can still influence the electronic properties and bioavailability of the resulting molecules.
The antimicrobial screening of the N,N'-(diaroyl)-4,4'-methylenedianiline derivatives showed varied but promising results. The activity of these compounds is influenced by the nature of the substituent groups attached. For example, the presence of fluoro-aromatic moieties was found to confer potent antibacterial and antifungal activities. ekb.eg This highlights the modular nature of the 4,4'-methylenedianiline scaffold, where different chemical units can be introduced to tune the biological activity.
Below is a table summarizing the antimicrobial activity of selected N,N'-(diaroyl)-4,4'-methylenedianiline derivatives, demonstrating the potential of this chemical class. The data is presented as the diameter of the inhibition zone in millimeters.
| Compound | Substituent | Staphylococcus aureus (IZ mm) | Escherichia coli (IZ mm) | Candida albicans (IZ mm) |
| Derivative 1 | 2,2-dichloroacetyl | 11 | 10 | - |
| Derivative 2 | 4-fluoro-benzoyl | 17 | 15 | 16 |
| Derivative 3 | 4-hydroxy-benzoyl | 13 | - | - |
| Derivative 4 | 2-methoxy-benzoyl | - | - | 12 |
Data sourced from a study on N,N'-(dialkoyl/diaroyl)-4,4'-methylenedianiline compounds. ekb.eg
These findings underscore the value of the 4,4'-methylenedianiline framework as a precursor to developing new therapeutic agents. Further research into the derivatization of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) could therefore open new avenues in medicinal chemistry.
Contributions to Polymer and Resin Chemistry (Focus on Chemical Role in Material Design)
In the realm of polymer and resin chemistry, aromatic diamines are fundamental building blocks for high-performance materials. The compound 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) possesses a unique combination of structural features that make it a promising, albeit specialized, monomer for material design. Its core structure, a methylene-bridged diarylamine, is analogous to widely used compounds in the production of epoxy resins and polyurethanes.
The primary role of such diamines in polymer chemistry is to act as a curing agent or a chain extender. In the context of epoxy resins , the amine functionalities can react with the epoxide groups of the resin precursors. This reaction opens the epoxide ring and leads to the formation of a highly cross-linked, three-dimensional network. The result is a rigid, thermoset material with excellent mechanical strength, thermal stability, and chemical resistance. Aromatic diamines, in particular, are known to impart high thermal stability to the cured epoxy resin. While specific data on 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) as an epoxy curing agent is limited, related compounds like 4,4'-methylenebis(N,N-diglycidylaniline) are key components in high-temperature resistant epoxy systems used in aerospace and electronics. watson-int.comchemicalbook.com The reactivity of the amine groups in these systems is a critical factor in determining the processing conditions and the final properties of the material. The introduction of substituents on the aromatic ring, such as the bromo and dimethylamino groups in the subject compound, would be expected to modulate this reactivity.
In the synthesis of polyurethanes , diamines can be used as chain extenders. Polyurethanes are typically formed from the reaction of a diisocyanate with a polyol. The incorporation of a diamine as a chain extender introduces urea (B33335) linkages into the polymer backbone, which can significantly enhance the thermal and mechanical properties of the resulting material. The rigid aromatic structure of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) would contribute to the hard segments of the segmented polyurethane, leading to improved strength and stiffness. The bromo- and N,N-dimethylamino- substituents would further influence the polymer's properties. The bromine atoms can increase the flame retardancy and density of the polymer, while the polar N,N-dimethylamino groups could enhance adhesion and modify the solubility characteristics.
The chemical role of the key structural features of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) in material design can be summarized as follows:
| Structural Feature | Chemical Role in Polymer/Resin Design | Potential Impact on Material Properties |
| Methylene (B1212753) Bridge (-CH2-) | Provides a flexible linkage between the two aromatic rings. | Imparts a degree of flexibility to the polymer backbone, influencing processability and mechanical properties. |
| Aromatic Rings | Contribute to the rigidity and thermal stability of the polymer chain. | Enhances thermal stability, mechanical strength, and chemical resistance. |
| Amine Groups (-N(CH3)2) | Act as reactive sites for cross-linking with epoxides or chain extension with isocyanates. | The tertiary nature of the amine will influence reactivity compared to primary or secondary amines, potentially requiring different curing conditions. Can also influence adhesion and solubility. |
| Bromine Atoms (-Br) | Act as electron-withdrawing groups and add halogen content. | Can enhance flame retardancy, increase density, and modify the reactivity of the aromatic ring for further functionalization. |
The thoughtful incorporation of monomers like 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) allows for the fine-tuning of polymer properties to meet the demands of advanced applications, from high-performance composites to specialized coatings and adhesives.
Spectroscopic and Advanced Analytical Characterization of 4,4 Methylenebis 3 Bromo N,n Dimethylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline). While specific experimental data for this compound is not widely available in the cited literature, the expected spectral features can be reliably predicted based on the analysis of its structural analogues, such as 4,4'-methylenebis(N,N-dimethylaniline) and 4-bromo-N,N-dimethylaniline.
The ¹H NMR spectrum of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would show a complex pattern due to the substitution on the benzene (B151609) rings. The protons on the aromatic rings will be influenced by the electron-donating dimethylamino group and the electron-withdrawing bromine atom. The methylene (B1212753) bridge protons would likely appear as a singlet, and the N,N-dimethyl protons would also produce a singlet, typically in the upfield region of the spectrum.
Predicted ¹H NMR Data for 4,4'-Methylenebis(3-bromo-N,N-dimethylaniline)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.5 | Multiplet | 6H |
| Methylene-H (CH₂) | ~3.8 - 4.2 | Singlet | 2H |
Note: The predicted chemical shifts are estimations based on analogous compounds and are subject to solvent effects and the specific spectrometer frequency used.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline). Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon atom bonded to the bromine will be shifted to a lower field, while those influenced by the dimethylamino group will be shifted to a higher field. The methylene bridge carbon and the N,N-dimethyl carbons will have characteristic chemical shifts.
Predicted ¹³C NMR Data for 4,4'-Methylenebis(3-bromo-N,N-dimethylaniline)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Br | ~110 - 120 |
| Aromatic C-N | ~150 - 155 |
| Other Aromatic C | ~115 - 140 |
| Methylene-C (CH₂) | ~40 - 45 |
Note: These are estimated chemical shift ranges based on known substituent effects and data from similar structures.
While specific applications of advanced NMR techniques to 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) are not documented in the available literature, their utility for such a molecule is clear. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between adjacent protons, particularly within the complex aromatic spin systems. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the unambiguous assignment of proton and carbon signals by revealing one-bond and multiple-bond correlations, respectively.
Solid-State NMR could provide valuable information about the molecular structure and dynamics of the compound in the solid phase, including insights into polymorphism and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline). By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.
Theoretical HRMS Data for 4,4'-Methylenebis(3-bromo-N,N-dimethylaniline) (C₁₇H₂₀Br₂N₂)
| Isotopologue | Theoretical m/z |
|---|---|
| [M]⁺ (⁷⁹Br, ⁷⁹Br) | 410.0048 |
| [M+2]⁺ (⁷⁹Br, ⁸¹Br) | 412.0027 |
Note: These values are calculated based on the exact masses of the most abundant isotopes.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and large molecules. For 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺. The high-resolution capabilities of modern ESI-MS instruments would allow for the confirmation of the elemental composition of this ion. Fragmentation of the molecular ion, which can be induced in the mass spectrometer (tandem MS or MS/MS), would provide valuable structural information by revealing characteristic neutral losses and fragment ions, further confirming the identity of the compound.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the interaction of molecules with electromagnetic radiation, providing fundamental insights into their electronic transitions and photophysical behavior.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the molecule's electronic structure. For aromatic compounds such as N,N-dimethylaniline, an excitation peak is observed at 298 nm. aatbio.com
The structure of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), with its two brominated N,N-dimethylaniline rings linked by a methylene bridge, is expected to give rise to a complex UV-Vis spectrum. The bromine atoms and the extended conjugation across the molecule will influence the energy of the electronic transitions. A systematic analysis would involve dissolving the compound in a suitable transparent solvent and recording the absorption spectrum to determine its characteristic λmax values and molar absorptivity.
Table 1: Illustrative UV-Vis Spectral Data for Related Aromatic Amines This table provides representative data for a related compound to illustrate the type of information obtained from UV-Vis spectroscopy. Specific experimental data for 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) is not available in the search results.
| Compound | λmax (nm) | Solvent |
| N,N-Dimethylaniline aatbio.com | 298 | Not Specified |
| 4,4'-Methylenebis(3-bromo-N,N-dimethylaniline) | Data not available | Data not available |
Fluorescence spectroscopy is a powerful technique for investigating the emissive properties of molecules. It measures the light emitted from a compound as it transitions from an excited electronic state back to its ground state. The parent compound, N,N-dimethylaniline, is known to be fluorescent, with an emission peak at 346 nm following excitation at 298 nm. aatbio.com
The fluorescence characteristics of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) would be influenced by its unique structure. The presence of heavy bromine atoms can sometimes quench fluorescence through enhanced intersystem crossing. Conversely, specific structural arrangements can lead to unique emission properties. For instance, certain fluorescein (B123965) derivatives containing bromine have been found to exhibit pH-dependent fluorescence. mdpi.com A thorough investigation would involve measuring the excitation and emission spectra to determine the wavelengths of maximum fluorescence and the fluorescence quantum yield.
Table 2: Representative Fluorescence Data for a Related Aromatic Amine This table presents data for a related compound to exemplify the outputs of fluorescence spectroscopy. Specific experimental data for 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) is not available in the search results.
| Compound | Excitation λ (nm) | Emission λ (nm) |
| N,N-Dimethylaniline aatbio.com | 298 | 346 |
| 4,4'-Methylenebis(3-bromo-N,N-dimethylaniline) | Data not available | Data not available |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of compounds from mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. A reverse-phase (RP) HPLC method has been described for the analysis of the parent compound, 4,4'-methylenebis(N,N-dimethylaniline), utilizing a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.comsielc.com
A similar RP-HPLC method could be developed for 4,4'-methylenebis(3-bromo-N,N-dimethylaniline). The presence of two bromine atoms would increase the compound's hydrophobicity, likely leading to a longer retention time on a C18 column compared to its non-brominated counterpart. Method development would involve optimizing the mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.
Table 3: Typical Parameters for HPLC Analysis of Related Compounds This table outlines typical conditions for the HPLC analysis of related methylenebis(aniline) compounds. These parameters would require optimization for 4,4'-methylenebis(3-bromo-N,N-dimethylaniline).
| Parameter | Condition | Reference |
| Column Type | Reverse Phase | sielc.comsielc.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | sielc.comsielc.com |
| Application | Separation and Purity Assessment | sielc.comsielc.com |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It is frequently used to determine the purity of organic compounds. Related compounds such as 3-bromo-N,N-dimethylaniline and 4-bromo-N,N-dimethylaniline have been analyzed by GC to assess their purity. thermofisher.comlaboratoriumdiscounter.nl
Due to the higher molecular weight of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), a GC method would require a high-temperature capillary column and optimized temperature programming to ensure volatilization without decomposition. This technique would be valuable for determining the percentage purity of a synthesized batch of the compound.
Table 4: Purity Data for Related Brominated Anilines Determined by GC This table shows purity data for similar compounds as determined by GC analysis. Specific GC methods for 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) are not detailed in the search results.
| Compound | Assay (Purity by GC) | Reference |
| 3-Bromo-N,N-dimethylaniline | ≥96.0% | thermofisher.com |
| 4-Bromo-N,N-dimethylaniline | >98.0% | laboratoriumdiscounter.nl |
| 4,4'-Methylenebis(3-bromo-N,N-dimethylaniline) | Data not available |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. rsc.orgthieme.deresearchgate.net This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). advion.com
In the synthesis of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), TLC would be instrumental for tracking the conversion of starting materials to the desired product. youtube.com By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a hexane-ethyl acetate (B1210297) mixture), the appearance of the product spot and disappearance of reactant spots can be visualized, often under UV light. rsc.orgadvion.com The retention factor (Rf) for the product would be a key parameter for identification during the reaction and purification process.
Table 5: Illustrative Application of TLC in Reaction Monitoring This table provides a hypothetical example of how TLC can be used to monitor a chemical reaction by observing the Rf values of the components.
| Application | Description |
| Reaction Progress | Aliquots of the reaction mixture are spotted on a TLC plate at different time intervals to observe the formation of the product and the consumption of reactants. youtube.com |
| Component Separation | A suitable mobile phase is chosen to achieve clear separation between the starting materials, intermediates, the final product, and any by-products based on their different Rf values. rsc.org |
| Visualization | The separated spots on the TLC plate are typically visualized under UV light or by using a chemical staining agent. advion.com |
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification
The vibrational modes of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) can be predicted with a high degree of confidence by referencing the spectroscopic characterization of its parent compound, 4,4'-methylenebis(N,N-dimethylaniline), and related simpler molecules like 4-bromo-N,N-dimethylaniline and N,N-dimethylaniline. Computational studies, such as those employing Density Functional Theory (DFT), on these related structures provide valuable insights into the expected vibrational frequencies and their assignments.
A comparative study on diphenylmethane (B89790) and its derivatives, including 4,4'-methylenebis(N,N-dimethylaniline), utilized DFT-B3LYP calculations to make tentative vibrational assignments based on experimental FT-IR and FT-Raman data. nih.gov These findings, in conjunction with data from simpler aniline (B41778) derivatives, allow for a comprehensive understanding of the expected spectral features of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline).
The key vibrational modes can be categorized as follows:
Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the benzene rings are typically observed in the region of 3100-3000 cm⁻¹. The out-of-plane bending vibrations are sensitive to the substitution pattern on the ring and generally appear in the 900-675 cm⁻¹ range.
Methylene Bridge (-CH₂-) Vibrations: The methylene group will exhibit characteristic symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region. Bending (scissoring) vibrations are expected around 1450 cm⁻¹, while wagging and twisting modes appear at lower frequencies.
Dimethylamino Group (-N(CH₃)₂) Vibrations: The C-H stretching vibrations of the methyl groups are anticipated in the 2980-2930 cm⁻¹ range. The C-N stretching vibration of the tertiary aromatic amine is a key indicator and is typically found in the 1360-1250 cm⁻¹ region.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings usually give rise to a series of bands in the 1600-1400 cm⁻¹ region.
C-Br Vibrations: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.
The following table provides a summary of the expected characteristic vibrational frequencies for 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Ar-H | 3100-3000 |
| Asymmetric CH₃ Stretch | -N(CH₃)₂ | ~2960 |
| Asymmetric CH₂ Stretch | -CH₂- | ~2925 |
| Symmetric CH₂ Stretch | -CH₂- | ~2855 |
| Aromatic C=C Stretch | Benzene Ring | 1600-1400 |
| CH₂ Scissoring | -CH₂- | ~1450 |
| C-N Stretch (Aromatic) | Ar-N | 1360-1250 |
| Aromatic C-H In-Plane Bend | Ar-H | 1300-1000 |
| Aromatic C-H Out-of-Plane Bend | Ar-H | 900-675 |
| C-Br Stretch | Ar-Br | 600-500 |
This table is interactive. Users can sort the data by clicking on the column headers.
It is important to note that the substitution pattern on the benzene rings will influence the precise positions and intensities of the observed bands. The presence of the bromine atom and the dimethylamino group will affect the electron distribution within the rings, leading to shifts in the vibrational frequencies of the aromatic C-H and C=C modes. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak in the IR spectrum. A complete experimental and computational study of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) would be necessary to provide definitive assignments for all vibrational modes.
Computational and Theoretical Investigations of 4,4 Methylenebis 3 Bromo N,n Dimethylaniline and Analogs
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules. DFT calculations can predict a wide range of properties, including molecular geometries, electronic energies, and reactivity indices.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), the process involves calculating the forces on each atom and adjusting their positions until a stable, low-energy structure is found. DFT methods, such as those using the B3LYP functional, are commonly employed for this purpose. researchgate.netscispace.com The optimization of molecular geometries is confirmed when the vibrational frequency calculations yield no imaginary frequencies, indicating a true energy minimum. researchgate.net
The conformational landscape of this molecule is complex due to the rotational freedom around the single bonds of the central methylene (B1212753) bridge and the orientation of the N,N-dimethylamino groups. The presence of bulky bromine atoms ortho to the methylene bridge and the dimethylamino groups introduces significant steric hindrance. This steric strain likely forces the two N,N-dimethylaniline rings out of planarity with each other, resulting in a twisted or bent equilibrium geometry rather than a flat, planar structure. This non-planar conformation is crucial as it influences the molecule's electronic properties, solubility, and packing in the solid state.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor. youtube.com For aromatic amines, the HOMO is typically a π-orbital with significant electron density on the aniline (B41778) ring and the nitrogen atom.
LUMO : This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons; a lower LUMO energy signifies a better electron acceptor. youtube.com
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is known as the energy gap (ΔE). A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. wuxiapptec.com The HOMO-LUMO gap is also fundamental to a molecule's optical properties, as it corresponds to the lowest energy electronic excitation. youtube.comschrodinger.com
In 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), the electron-donating N,N-dimethylamino groups will raise the energy of the HOMO, localizing electron density primarily on the aniline rings. The bromine atoms, being electronegative, will have a stabilizing effect, potentially lowering the HOMO energy slightly compared to a non-brominated analog. The extended conjugation provided by the methylene bridge linking the two aromatic systems is expected to raise the HOMO energy and lower the LUMO energy, thereby narrowing the HOMO-LUMO gap compared to a single 3-bromo-N,N-dimethylaniline monomer.
| Analog Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| N,N-dimethylaniline | - | - | - |
| 4-Bromo-N,N-dimethylaniline | - | - | - |
| NCS (N-chlorosuccinimide) | - | 1.09 | - |
| DCH (Dichlorohydantoin) | - | 0.37 | - |
| TCCA (Trichloroisocyanuric acid) | - | -0.79 | - |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
Green regions represent neutral or weakly polarized areas.
For 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), the MEP map would be expected to show regions of high negative potential (red) around the nitrogen atoms of the dimethylamino groups due to their lone pairs of electrons. The π-systems of the aromatic rings would also exhibit negative potential, though likely less intense than at the nitrogen atoms. The bromine atoms, due to their high electronegativity, would also be surrounded by a region of negative potential. Conversely, the hydrogen atoms of the methyl groups and the methylene bridge would show positive potential (blue). These maps are instrumental in understanding intermolecular interactions and recognizing sites for chemical reactions. researchgate.net
From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters can be calculated to quantify the reactivity of a molecule. These descriptors provide a theoretical framework for comparing the reactivity of different compounds.
Ionization Potential (I) : The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A) : The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ) : The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule.
Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive than hard molecules.
These descriptors provide a quantitative basis for predicting the behavior of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) in chemical reactions. The presence of two aniline moieties linked together suggests it would be a relatively "soft" molecule with a high propensity to react with electrophiles.
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Softness (S) | S = 1 / η | Measure of reactivity |
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While DFT calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), an MD simulation would typically place the molecule in a simulated "box" filled with a solvent, such as water or an organic solvent, to mimic solution-phase behavior. The simulation would reveal:
Conformational Landscapes : By tracking the molecule's geometry over time, MD can map the accessible conformations and the energy barriers between them. This would provide a detailed understanding of the flexibility of the methylene bridge and the rotational dynamics of the two brominated aniline units.
Solvent Interactions : The simulation would show how solvent molecules arrange themselves around the solute, highlighting specific interactions like hydrogen bonding (if applicable) or van der Waals forces.
Intramolecular Dynamics : The vibrational and rotational motions of the dimethylamino groups and the flexing of the aromatic rings can be observed, providing a complete picture of the molecule's internal dynamics.
Such simulations are computationally intensive but provide an unparalleled view of the molecule's behavior in a realistic environment, complementing the static picture from DFT. nih.gov
Theoretical Prediction of Spectroscopic Properties (e.g., Absorption and Emission Spectra)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it the standard approach for predicting UV-Vis absorption and emission spectra. researchgate.netnih.gov
Absorption Spectra : To predict the absorption spectrum, a TD-DFT calculation is performed on the optimized ground-state geometry of the molecule. youtube.com The calculation yields the vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states, and the oscillator strengths, which relate to the intensity of these transitions. For 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), the primary absorption in the UV-Vis region would likely correspond to a π-π* transition, predominantly involving the HOMO to LUMO transition. unimore.it The extended conjugation across the two rings is expected to result in a bathochromic (red) shift, meaning it will absorb at a longer wavelength compared to a single aniline derivative. photochemcad.comaatbio.com
Emission (Fluorescence) Spectra : To predict the emission spectrum, the molecule's geometry is first optimized in its first excited state (S1). A TD-DFT calculation is then performed on this excited-state geometry to determine the energy of the transition back to the ground state. youtube.com The difference between the absorption and emission maxima is known as the Stokes shift. The nature of the solvent can significantly influence both absorption and emission spectra, an effect that can be modeled using continuum models like the Polarizable Continuum Model (PCM) in the TD-DFT calculations. researchgate.net
These theoretical predictions are crucial for interpreting experimental spectra and for designing molecules with specific photophysical properties. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Studies for Derivative Design
The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are described by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms, QSAR models are developed to predict the activity of novel compounds before their synthesis, thereby saving significant time and resources.
For a molecule like 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), a QSAR-driven derivative design strategy would involve the systematic modification of its structure to explore the chemical space and identify substitutions that enhance a desired biological activity. Key areas for modification on the parent scaffold would include:
Substitution on the Aromatic Rings: Introducing different functional groups at various positions on the phenyl rings can modulate the electronic and steric properties of the molecule. For instance, the bromine atoms could be replaced with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to fine-tune the electronic character.
Modification of the N,N-dimethylamino Groups: The methyl groups on the nitrogen atoms could be replaced with other alkyl or aryl groups to alter the steric bulk and lipophilicity in this region of the molecule.
QSAR studies on substituted anilines have demonstrated that their toxicity can be correlated with descriptors such as the Hammett sigma constant (an electronic parameter) and hydrogen bonding capacity. nih.gov For example, the presence of electron-withdrawing substituents has been shown to generally increase the toxic effects of anilines. nih.gov In the context of designing derivatives of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), a QSAR model could be developed to predict a desired biological endpoint, such as cytotoxicity against a cancer cell line or inhibitory activity against a specific enzyme.
The general workflow for such a study would be:
Data Set Assembly: A series of analogs of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) would be synthesized and their biological activity measured under standardized conditions.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.
Model Development and Validation: Statistical methods would be employed to build a QSAR model that correlates the calculated descriptors with the observed biological activity. The predictive power of the model would be rigorously validated using internal and external validation techniques.
Derivative Design and Prediction: The validated QSAR model would then be used to predict the activity of a virtual library of yet-to-be-synthesized derivatives. This allows for the in silico screening of a large number of potential candidates.
Synthesis and Testing: The most promising derivatives identified through QSAR predictions would be synthesized and their biological activity experimentally determined to verify the model's predictions.
An illustrative example from the broader class of diarylanilines demonstrates the utility of QSAR in drug discovery. In a study on novel 4-substituted 1,5-diarylanilines as potential anti-HIV agents, a QSAR model was developed using quantum chemical descriptors. The model indicated that properties such as polarizability, LogP (a measure of lipophilicity), and dipole moment were important for the anti-HIV activity of these compounds. Such insights are invaluable for guiding the design of new diarylaniline derivatives with improved potency.
The table below summarizes key findings from representative QSAR studies on analogous compound classes, highlighting the types of descriptors that have been found to be influential.
| Compound Class | Biological Activity/Property | Significant Descriptors | QSAR Model Insights |
| Substituted Anilines | Toxicity (in vitro) | Hammett sigma constant, E(LUMO), E(HOMO), Hydrogen bonding capacity | Toxicity increases with electron-withdrawing groups and hydrogen bond donor capacity. nih.gov |
| Aromatic Amines | Carcinogenic Potency | Topological descriptors, Geometrical descriptors, Electrostatic descriptors | A combination of structural and electronic features can be used to build predictive models for carcinogenicity. nih.gov |
| Diarylanilines | Anti-HIV Activity | Polarizability, LogP, Dipole Moments, Entropy | Quantum chemical descriptors play a crucial role in determining the anti-HIV potency of these derivatives. |
By leveraging the principles of QSAR, researchers can systematically explore the structure-activity landscape of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) and its analogs. This computational approach facilitates the identification of key molecular features that govern their biological activity, thereby guiding the design and synthesis of novel derivatives with optimized properties for a wide range of potential applications.
Future Perspectives and Emerging Research Avenues
Innovations in Green Chemistry for Synthesis and Derivatization
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. unibo.it For a halogenated aromatic compound such as 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), future research will likely focus on cleaner and more efficient synthetic and derivatization pathways.
Current synthetic approaches to similar aniline (B41778) derivatives often rely on traditional electrophilic aromatic substitution reactions, which can generate significant waste and utilize hazardous reagents. taylorfrancis.com Future innovations are expected to move towards catalytic and environmentally benign methods. One promising avenue is the use of enzymatic biocatalysts, such as halogenases, for the regioselective halogenation of aromatic compounds under mild conditions. mdpi.com This approach not only offers high specificity but also reduces the need for protecting groups and harsh reagents. mdpi.com
Another area of innovation lies in the development of solvent-free or aqueous-based synthetic routes. The synthesis of related compounds, such as 4,4'-methylenebis(3-chloro-2,6-diethyl)aniline, has been demonstrated in aqueous media, highlighting the potential for greener alternatives to volatile organic solvents. patsnap.com Microwave-assisted synthesis is another technique that aligns with green chemistry principles by reducing reaction times and energy consumption. researchgate.net
The table below outlines potential green chemistry approaches for the synthesis and derivatization of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline).
| Green Chemistry Approach | Potential Advantages | Relevant Research Area |
| Enzymatic Halogenation | High regioselectivity, mild reaction conditions, reduced waste. | Biocatalysis |
| Aqueous Synthesis | Elimination of volatile organic solvents, improved safety profile. | Green Solvents |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Process Intensification |
| Catalytic C-H Bromination | Direct functionalization, high atom economy. | C-H Activation |
Expanding the Scope of Chemical Transformations and Functionalization
The bromine atoms on the aromatic rings of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) serve as versatile handles for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org These reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Future research is expected to expand the portfolio of cross-coupling reactions applied to this scaffold. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Negishi, and Heck couplings are well-established for aryl bromides and can be employed to introduce a diverse range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. libretexts.orgyoutube.com The Buchwald-Hartwig amination, another palladium-catalyzed reaction, offers a route to introduce nitrogen-based functional groups. youtube.com
Beyond established cross-coupling methods, emerging research in C-H activation presents a compelling avenue for the direct functionalization of the aromatic rings. nih.gov While the bromine atoms provide defined points for reaction, C-H activation could enable the introduction of functional groups at other positions on the aniline rings, offering a new dimension of synthetic versatility. researchgate.netnih.gov For instance, palladium-catalyzed meta-C-H bromination of aniline derivatives has been reported, showcasing the potential for regioselective functionalization that complements traditional electrophilic substitution patterns. nih.govresearchgate.net
The following table summarizes potential chemical transformations for the functionalization of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline).
| Reaction Type | Reagents/Catalysts | Potential Functional Groups Introduced |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Aryl, heteroaryl |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, alkenyl, aryl |
| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Primary, secondary, and tertiary amines |
| C-H Activation | Transition metal catalysts (e.g., Pd, Ru) | Aryl, alkyl, silyl |
Integration with Advanced Materials Science for Novel Applications
One emerging application is in the development of organic electronics. The functionalization of this compound through cross-coupling reactions can lead to the synthesis of novel monomers for π-conjugated polymers. nih.gov Such polymers are the active components in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the molecule through derivatization is crucial for optimizing the performance of these materials.
Furthermore, derivatives of N,N-dimethylaniline are used in the synthesis of dyes and pigments. researchgate.net The core structure of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) could be modified to create novel functional dyes with applications in areas such as fluorescent probes and sensors. For example, a derivative of this compound has been used in the synthesis of a Si-rhodamine fluorescent probe, demonstrating its potential in bio-imaging applications. wikipedia.org
The molecule can also serve as a monomer or cross-linking agent in the production of high-performance polymers. Aromatic diamines are widely used as curing agents for epoxy resins and as chain extenders in polyurethanes. nih.govresearchgate.net The introduction of bromine atoms into the polymer backbone could enhance properties such as thermal stability and flame retardancy.
| Material Class | Potential Application | Key Molecular Feature |
| π-Conjugated Polymers | Organic electronics (OLEDs, OPVs, OFETs) | Electron-donating N,N-dimethylaniline units |
| Functional Dyes | Fluorescent probes, sensors | Tunable photophysical properties |
| High-Performance Polymers | Thermosetting resins, flame retardants | Rigid aromatic structure, bromine content |
Computational-Experimental Synergy for Accelerated Discovery and Design
The synergy between computational and experimental approaches is becoming increasingly vital for the accelerated discovery and design of new molecules and materials. lbl.govroutledge.com In the context of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into its electronic structure, reactivity, and potential applications. tci-thaijo.orgresearchgate.net
DFT calculations can be used to predict the outcomes of chemical reactions, guiding the design of synthetic routes and the selection of appropriate catalysts. nih.gov For instance, computational analysis can help in understanding the regioselectivity of C-H activation reactions on the aniline rings. researchgate.net Furthermore, computational modeling can predict the photophysical properties of novel derivatives, such as their absorption and emission spectra, which is crucial for the design of new dyes and fluorescent probes. researchgate.net
In the realm of materials science, computational simulations can be employed to predict the properties of polymers derived from this monomer, such as their electronic band gap, charge transport characteristics, and mechanical properties. appleacademicpress.com This predictive capability allows for the in silico screening of a large number of potential derivatives, enabling researchers to focus their experimental efforts on the most promising candidates. lbl.gov This integrated approach, where computational predictions are validated by experimental results, and experimental findings inform further computational studies, creates a powerful feedback loop that can significantly accelerate the development of new materials based on 4,4'-methylenebis(3-bromo-N,N-dimethylaniline). acs.orgrsc.org
The table below highlights the synergistic roles of computational and experimental methods in the research and development of this compound.
| Research Area | Computational Approach | Experimental Validation |
| Synthesis and Reactivity | DFT calculations of reaction pathways and transition states. | Synthesis of predicted products and kinetic studies. |
| Photophysical Properties | Time-dependent DFT (TD-DFT) for predicting absorption and emission spectra. | UV-Vis and fluorescence spectroscopy. |
| Materials Properties | Molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) simulations of polymer properties. | Characterization of synthesized materials (e.g., thermal, mechanical, and electronic properties). |
Q & A
Q. What are the recommended synthetic routes for 4,4'-methylenebis(3-bromo-N,N-dimethylaniline), and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling 3-bromo-N,N-dimethylaniline derivatives using formaldehyde or methylene bridges under controlled acidic or basic conditions. Key parameters include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reactivity .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity .
Validation via TLC or HPLC is critical to monitor intermediate formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies bromine substitution patterns and methylene bridge connectivity. Aromatic protons typically resonate at δ 6.8–7.2 ppm, while N,N-dimethyl groups appear as singlets near δ 2.9–3.1 ppm .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities; data collection at 150 K improves resolution for Br-containing structures .
- HPLC-PDA : Purity analysis using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential for handling 4,4'-methylenebis(3-bromo-N,N-dimethylaniline in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release toxic vapors above 25°C .
- Exposure monitoring : Regular blood methemoglobin level checks for researchers, as aromatic amines can induce methemoglobinemia .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in brominated aromatic amines?
Methodological Answer: SCXRD provides atomic-level insights into:
- Bond angles/lengths : Br-C bonds (1.89–1.92 Å) and methylene bridge geometry .
- Packing interactions : Halogen bonding between Br and adjacent aromatic rings or solvents .
- Disorder modeling : Refinement software (e.g., SHELXL) addresses thermal motion in bulky substituents .
For example, a study at 150 K reduced thermal noise, achieving an R-factor of 0.044, confirming the compound’s planar conformation .
Q. How should researchers address discrepancies in reaction yields when scaling up synthesis?
Methodological Answer:
- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate stability under varying scales .
- Heat/mass transfer optimization : Agitation speed and reactor geometry (e.g., microfluidic vs. batch) impact mixing efficiency .
- Byproduct analysis : LC-MS identifies dimers or dehalogenated side products, which increase at higher concentrations .
A case study reported a 15% yield drop at >10 g scale due to inadequate heat dissipation; switching to segmented flow reactors improved yields by 22% .
Q. What theoretical frameworks guide mechanistic studies of electrophilic substitution in brominated anilines?
Methodological Answer:
- DFT calculations : Predict regioselectivity in bromination using Fukui indices to map electrophilic attack sites .
- Hammett correlations : Quantify electronic effects of N,N-dimethyl groups on reaction rates (σₚ values ~ -0.15 indicate electron donation) .
- Solvent effect modeling : COSMO-RS simulations assess solvation energy barriers in polar vs. nonpolar media .
For instance, computational studies justified the preference for para-bromination in sterically hindered analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
